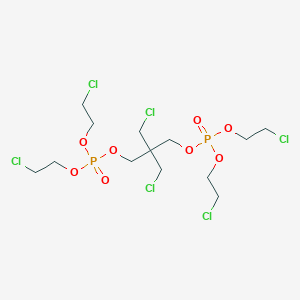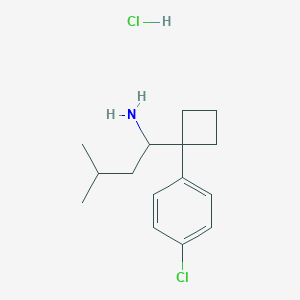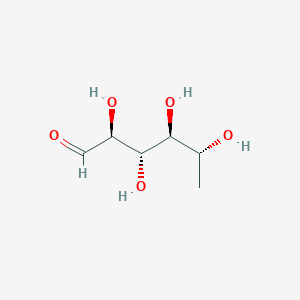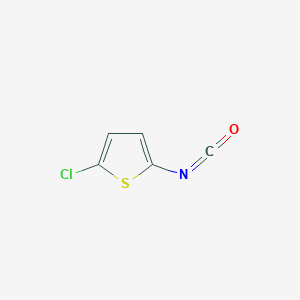
2-chloro-5-isocyanatoThiophene
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves reactions with sulfuryl chloride or similar halogenating agents to introduce chlorine atoms into the thiophene ring. For example, a facile and low-cost route reported the preparation of 2-Chloro-5-methylthiophene through the reaction of methylthiophene with sulfuryl chloride, yielding the product in significant yield (Zhangqi Yang, 2010).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives is crucial for understanding their chemical behavior. Techniques like X-ray crystallography provide unequivocal proof of molecular configurations, as seen in studies of complex thiophene derivatives (M. Przybylska & D. Garratt, 1981).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including halogenation, coupling, and cycloaddition. For instance, novel syntheses of dihydrothiophene-2,5-diimine derivatives via the three-component reaction of aryl isothiocyanates with isocyanides and enamines highlight the reactivity of thiophene derivatives under different conditions (M. Mironov et al., 2008).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, depend on their molecular structure. These properties are essential for determining their application potential in various industries.
Chemical Properties Analysis
Thiophene derivatives exhibit a range of chemical properties, including electrophilic substitution reactions, nucleophilic additions, and polymerization capabilities. Their electronic and optical properties are also of significant interest, particularly for applications in materials science and organic electronics.
Scientific Research Applications
Synthesis of Thiazole Derivatives : 1,3-Dichloropropenes, related to 2-chloro-5-isocyanatoThiophene, are used in synthesizing thiazole derivatives like 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. These compounds are synthesized by reacting with sodium thiocyanate and isothiocyanate (Hillstrom et al., 2001).
Production of 2-Azaallenium Hexachloroantimonates : -Chloro isocyanate 1 and -Chloro isothiocyanate 2a, similar to this compound, react with ketones or aldehydes at low temperatures to yield 2-azaallenium hexachloroantimonates with high efficiency (Al-Talib & Jochims, 1984).
Improvement in Solar Cell Efficiency : Chlorination or fluorination of polythiophenes, which includes compounds like this compound, enhances the efficiency in fullerene-free solar cells. This modification leads to higher open-circuit voltage and improved overall performance (Wang et al., 2019).
Synthesis of 2-Chloro-5-methylthiophene : A method for preparing 2-Chloro-5-methylthiophene from 2 methylthiophene and sulfuryl chloride has been developed. This compound is useful in pharmaceuticals and agrochemicals (Yang, 2010).
Antibacterial Activity of Nitrothiophenes : 2-nitrothiophenes, which are structurally related to this compound, exhibit high antibacterial activity against organisms like Escherichia coli and Micrococcus luteus (Morley & Matthews, 2006).
Synthesis of Optical Molecular Switches : Dithienylcyclopentene optical molecular switches can be synthesized with chloro substituents at the 5-position, similar to this compound, allowing for large-scale conversions and reversible photochromism (Lucas et al., 2003).
Synthesis of Halogenated Thiazole Isocyanates : A study presents methods for synthesizing highly reactive halogenated thiazole isocyanates, enabling the isolation, storage, and manipulation of derivatives including carbamates, thiocarbamates, ureas, amines, amidines, and amides (South, 1991).
properties
IUPAC Name |
2-chloro-5-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYONAAFLZGBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76537-13-8 | |
| Record name | 2-chloro-5-isocyanatothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



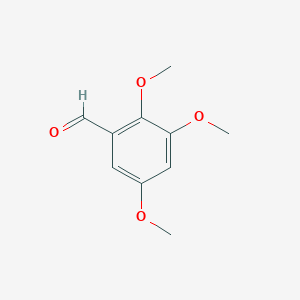

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
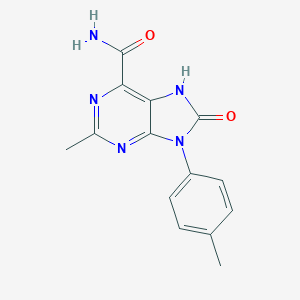
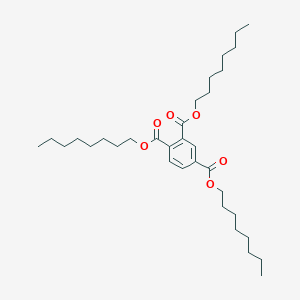
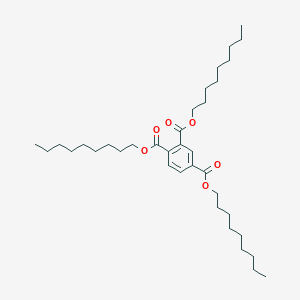

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

